![molecular formula C17H23NO B11765002 Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone CAS No. 88502-94-7](/img/structure/B11765002.png)
Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
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Overview
Description
Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations . These methods often start with an acyclic precursor that contains the necessary stereochemical information to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of azabicyclo compounds on biological systems.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone involves its interaction with specific molecular targets in biological systems. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family with similar structural features.
8-Azabicyclo[3.2.1]octane: A closely related compound with a different substitution pattern.
Uniqueness
Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological activity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone?
The compound is synthesized via coupling reactions between 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and substituted benzoic acids. A key method involves EDC/HOBt-mediated amide bond formation under mild conditions (room temperature, DMF solvent, DIEA base), yielding derivatives like (4-iodo-3-methoxyphenyl)methanone with ~75% efficiency . For bicyclic core synthesis, Dieckmann cyclization of piperidine precursors is employed, though industrial protocols remain proprietary .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : Used to confirm stereochemistry and study solvent-dependent rotamers in N-acyl derivatives (e.g., splitting patterns in 1H NMR for methoxy groups) .
- X-ray Crystallography : Resolved absolute stereochemistry of bioactive enantiomers, such as the (+)-enantiomer of 1-(3-hydroxyphenyl)-6,7-dimethyl derivatives .
- Mass Spectrometry : Validates molecular weight (e.g., C17H23NO4S derivatives at 337.43 g/mol) .
Q. What non-pharmacological applications does this bicyclic scaffold enable?
The rigid bicyclic structure acts as a structure-directing agent (SDA) in zeolite synthesis. For example, spiroammonium derivatives template large-pore zeolite ITQ-7 due to their size and conformational stability .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity in SAR studies?
Key Insight : Stereochemistry critically modulates activity. The (+)-enantiomer of 1-(3-hydroxyphenyl)-6,7-dimethyl derivatives shows 50× higher antimuscarinic potency than atropine .
Q. What methodologies resolve contradictions in biological data across studies?
- In Silico Docking : Predicts binding modes to targets like vasopressin V1a receptors, explaining why fluorinated derivatives (e.g., 2-fluoro-4-iodophenyl) exhibit poor brain uptake due to high molecular weight (>500 Da) .
- Comparative Pharmacokinetics : Radiolabeled analogs (e.g., 11CH3-tagged derivatives) reveal low blood-brain barrier penetration, necessitating prodrug strategies .
Q. How are computational models applied to optimize this scaffold for CNS targets?
- Molecular Dynamics (MD) : Simulates interactions with muscarinic receptors, identifying hydrophobic pockets accommodating the bicyclic core .
- QSAR Modeling : Correlates logP values (e.g., ~3.5 for C20H29NO2 derivatives) with improved membrane permeability .
Q. Data Contradiction Analysis
Q. Why do some derivatives show divergent activities despite similar substituents?
- Case Study : N-acyl derivatives with aryl vs. alkyl groups exhibit opposing effects on hypotensive activity. This arises from rotamer stabilization (via NMR) altering receptor engagement .
- Resolution : Conformational analysis using DEPT and NOE NMR distinguishes bioactive rotamers from inactive forms .
Q. In Vivo & Translational Considerations
Q. What challenges arise in translating preclinical findings to clinical models?
- Low Brain Exposure : Despite subnanomolar V1a affinity, PET ligands like [11CH3]-(1S,5R)-derivatives show <1% ID/g in rodent brains, necessitating structural simplification .
- Species Variability : Carbachol-induced amylase release in pancreatic cells (guinea pig vs. human) requires cross-validation using human neuroblastoma cell lines (e.g., IMR-30) .
Properties
CAS No. |
88502-94-7 |
---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
phenyl-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
InChI |
InChI=1S/C17H23NO/c1-16(2)9-14-10-17(3,11-16)12-18(14)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
InChI Key |
VBARFZRVWLOROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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